molecular formula C21H23N3O2 B5547372 2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5547372
M. Wt: 349.4 g/mol
InChI Key: WZBCDEJSQQNIHQ-UHFFFAOYSA-N
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Description

This compound is a part of the diazaspiro[4.5]decane family, known for its importance in pharmaceutical chemistry due to its biological activities. The structure contains spirocyclic piperidine-pyrrolidine and piperidine-azetidine ring systems, which are significant in medicinal chemistry.

Synthesis Analysis

Synthesis of this compound involves multi-step pathways starting from primary amines or aniline derivatives. A study by Smith et al. (2016) describes the synthesis of related diazaspiro[4.5]decane ring systems, highlighting methods like nitrile lithiation/alkylation and 1,4-addition reactions with nitroalkanes.

Molecular Structure Analysis

The molecular structure typically features a spirocyclic framework integrating two nitrogen atoms, as seen in related compounds. X-ray crystallography and NMR techniques are often used for structure elucidation, as demonstrated in studies like the one by Guillon et al. (2020).

Chemical Reactions and Properties

The compound can undergo various chemical reactions due to the presence of reactive sites on the spirocyclic and pyridinyl moieties. It has been shown to exhibit cytotoxic potential against human leukemia cell lines in a study by Guillon et al. (2020), suggesting potential for further functionalization and biological activity exploration.

Scientific Research Applications

Anticancer and Antidiabetic Applications

A study developed a series of spirothiazolidines analogs, including structures similar to the specified compound, showing significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds demonstrated higher therapeutic indices for both alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic Acarbose, suggesting potential antidiabetic applications (Flefel et al., 2019).

Synthesis Techniques

Research on azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors contributes to the synthetic methodologies for creating complex spirocyclic structures, which are relevant for developing pharmacologically active compounds (Martin‐Lopez & Bermejo, 1998).

Anti-Leukemic Activity

The synthesis and structural characterization of a triazaspiro[4.5]decan-4-one derivative, showcasing cytotoxic potential against various human leukemia cell lines, highlights the relevance of spirocyclic compounds in anticancer research (Guillon et al., 2020).

Antihypertensive Activity

A study synthesizing 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed potential antihypertensive effects in animal models, demonstrating the utility of spirocyclic compounds in developing new cardiovascular drugs (Caroon et al., 1981).

Mechanism of Action

This is typically used in the context of biological activity, describing how a compound interacts with biological systems or processes .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-methyl-8-(6-phenylpyridine-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-15-21(14-19(23)25)10-12-24(13-11-21)20(26)18-9-5-8-17(22-18)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBCDEJSQQNIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=CC=CC(=N3)C4=CC=CC=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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